molecular formula C17H14FN3O4S B2906708 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate CAS No. 442678-95-7

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate

Cat. No.: B2906708
CAS No.: 442678-95-7
M. Wt: 375.37
InChI Key: SLPZCZZBLSYHNF-UHFFFAOYSA-N
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Description

5-Amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate is a chemical compound with a complex structure. It belongs to the class of 5-amino-pyrazoles , which have proven to be versatile synthetic building blocks in organic and medicinal synthesis. These compounds play a crucial role in constructing diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of this compound involves intricate reactions. For instance, it can be prepared through a pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in water, catalyzed by p-toluenesulfonic acid . The yield is generally good .


Molecular Structure Analysis

  • An extensive system of classical and ‘weak’ hydrogen bonds connects the residues, forming a layer structure .

Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly mentioned, it likely participates in various synthetic transformations, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Physical and Chemical Properties

  • Heat of Formation : It has a high positive heat of formation .

Safety and Hazards

: Shaabani, A., Nazeri, M. T., & Afshari, R. (2018). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Molecular Diversity, 23(4), 751–807. DOI: 10.1007/s11030-018-9902-8

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-6-8-12(9-7-11)26(23,24)21-15(19)10-16(20-21)25-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZCZZBLSYHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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